molecular formula C19H24Cl2N4O4 B065065 1,3-Propanediamine, N,N-dimethyl-N'-(2-methoxy-1-nitro-9-acridinyl)-, N-oxide, dihydrochloride CAS No. 176915-28-9

1,3-Propanediamine, N,N-dimethyl-N'-(2-methoxy-1-nitro-9-acridinyl)-, N-oxide, dihydrochloride

Cat. No. B065065
M. Wt: 443.3 g/mol
InChI Key: OPMNNFDDOXCSNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Propanediamine, N,N-dimethyl-N'-(2-methoxy-1-nitro-9-acridinyl)-, N-oxide, dihydrochloride, commonly known as Acridine orange, is a fluorescent dye that is used in various scientific research applications. Acridine orange is a basic dye that stains acidic structures such as nucleic acids. It is widely used in the field of biology, medicine, and microbiology for various applications such as staining of chromosomes and bacteria, detection of DNA damage, and visualization of lysosomes.

Mechanism Of Action

Acridine orange is a basic dye that stains acidic structures such as nucleic acids. It works by intercalating between the base pairs of DNA and RNA molecules. This results in the fluorescence of the stained structures, which can be visualized under a fluorescence microscope.

Biochemical And Physiological Effects

Acridine orange has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which makes it a potential candidate for cancer therapy. Acridine orange has also been shown to have antimicrobial properties, which makes it useful in the treatment of various infectious diseases.

Advantages And Limitations For Lab Experiments

Acridine orange has several advantages for lab experiments. It is a highly sensitive dye that can detect even small amounts of nucleic acids. It is also relatively easy to use and does not require specialized equipment. However, there are also some limitations to the use of Acridine orange. It can be toxic to cells at high concentrations, which can affect the accuracy of the results. Additionally, Acridine orange is not specific to nucleic acids and can stain other cellular structures, which can make it difficult to interpret the results.

Future Directions

There are several future directions for the use of Acridine orange in scientific research. One potential direction is the development of new methods for the detection of DNA damage using Acridine orange. Another direction is the development of new cancer therapies based on the induction of apoptosis by Acridine orange. Additionally, there is potential for the use of Acridine orange in the treatment of infectious diseases, particularly those caused by antibiotic-resistant bacteria.
Conclusion:
Acridine orange is a highly versatile dye that has a wide range of applications in scientific research. Its ability to stain nucleic acids and other structures makes it an important tool for visualizing cellular processes. While there are some limitations to its use, the potential for future applications of Acridine orange is vast, and it will continue to be an important tool in scientific research for years to come.

Synthesis Methods

Acridine orange is synthesized by the condensation of 3,6-diaminoacridine and N,N-dimethyl-2-nitrosoaniline. The resulting compound is then oxidized to form Acridine orange. The synthesis of Acridine orange is a complex process that requires specialized equipment and expertise.

Scientific Research Applications

Acridine orange is widely used in scientific research for various applications. One of the primary applications of Acridine orange is in the field of microbiology. It is used to stain bacteria and other microorganisms, which helps in their visualization and identification. Acridine orange is also used to detect DNA damage in cells, which is important in the field of cancer research.

properties

CAS RN

176915-28-9

Product Name

1,3-Propanediamine, N,N-dimethyl-N'-(2-methoxy-1-nitro-9-acridinyl)-, N-oxide, dihydrochloride

Molecular Formula

C19H24Cl2N4O4

Molecular Weight

443.3 g/mol

IUPAC Name

N-[3-(dimethylamino)propyl]-N-(2-methoxy-1-nitroacridin-9-yl)hydroxylamine;dihydrochloride

InChI

InChI=1S/C19H22N4O4.2ClH/c1-21(2)11-6-12-22(24)18-13-7-4-5-8-14(13)20-15-9-10-16(27-3)19(17(15)18)23(25)26;;/h4-5,7-10,24H,6,11-12H2,1-3H3;2*1H

InChI Key

OPMNNFDDOXCSNI-UHFFFAOYSA-N

SMILES

CN(C)CCCN(C1=C2C(=NC3=CC=CC=C31)C=CC(=C2[N+](=O)[O-])OC)O.Cl.Cl

Canonical SMILES

CN(C)CCCN(C1=C2C(=NC3=CC=CC=C31)C=CC(=C2[N+](=O)[O-])OC)O.Cl.Cl

Other CAS RN

176915-28-9

synonyms

N-(3-dimethylaminopropyl)-N-(2-methoxy-1-nitro-acridin-9-yl)hydroxylam ine dihydrochloride

Origin of Product

United States

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